molecular formula C18H17N5O3 B2666913 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1209870-61-0

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2666913
CAS RN: 1209870-61-0
M. Wt: 351.366
InChI Key: ADAOADCMOPGLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
BenchChem offers high-quality 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Agents : A range of pyrimidinones, oxazinones, and their derivatives, including compounds structurally related to the chemical , have been synthesized using citrazinic acid. These compounds displayed significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

Synthesis, Reactions, and Anti-inflammatory Activity

  • Anti-inflammatory Agents : Research has shown that derivatives of pyrimidinones and oxazinones, similar to the compound , exhibit notable anti-inflammatory properties. These were synthesized using citrazinic acid, and their activities were comparable to Prednisolone®, a known anti-inflammatory drug (A. Amr et al., 2007).

Synthesis and Anticancer Activity

  • Anticancer Potential : Several derivatives structurally related to the compound have been synthesized and evaluated for their anticancer effects. These compounds, including N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, have shown promising results against various cancer lines, indicating potential in cancer treatment (Hany E. A. Ahmed et al., 2018).

Synthesis and Analgesic and Antiparkinsonian Activities

  • Analgesic and Antiparkinsonian Properties : Research involving substituted pyridine derivatives has revealed their potential as analgesic and antiparkinsonian agents. These compounds, which are structurally related to the chemical , have shown activities comparable to known drugs like Valdecoxib® and Benzatropine® (A. Amr et al., 2008).

Synthesis and Antimicrobial Evaluation

  • Further Antimicrobial Insights : Novel antipyrine derivatives, which include pyridopyrimidine and other moieties similar to the target compound, have been synthesized and evaluated for antimicrobial activities. These compounds demonstrated significant efficacy against Gram-positive and Gram-negative bacteria (K. Mohamed et al., 2019).

properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-16(19-9-10-23-17(25)7-4-8-21-23)12-22-13-20-15(11-18(22)26)14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAOADCMOPGLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.